Spiro[azetidine-2,4'-chromane]

CNS drug design physicochemical property optimization blood-brain barrier permeability

Spiro[azetidine-2,4'-chromane] (CAS 1478993-06-4) is a conformationally constrained spirocyclic heterocycle comprising an azetidine ring fused at a single quaternary carbon to a chromane (dihydrobenzopyran) moiety. The compound exists as a defined stereoisomer with (S)-configuration at the spiro carbon.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 1478993-06-4
Cat. No. B2672226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[azetidine-2,4'-chromane]
CAS1478993-06-4
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESC1CNC12CCOC3=CC=CC=C23
InChIInChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(5-7-12-11)6-8-13-10/h1-4,12H,5-8H2/t11-/m0/s1
InChIKeyBWNGXLWBHIAKJO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[azetidine-2,4'-chromane] (CAS 1478993-06-4): A Rigid Spirocyclic Scaffold for Medicinal Chemistry and CNS Ligand Development


Spiro[azetidine-2,4'-chromane] (CAS 1478993-06-4) is a conformationally constrained spirocyclic heterocycle comprising an azetidine ring fused at a single quaternary carbon to a chromane (dihydrobenzopyran) moiety [1]. The compound exists as a defined stereoisomer with (S)-configuration at the spiro carbon [1]. Its molecular formula is C11H13NO with a molecular weight of 175.23 g/mol . The spiro junction imparts a three-dimensional architecture with zero rotatable bonds, distinguishing it from conformationally flexible acyclic or monocyclic analogs [1]. This scaffold has been identified as a potential bioisostere for saturated six-membered heterocycles in drug discovery applications [2].

Why Spiro[azetidine-2,4'-chromane] Cannot Be Interchanged with In‑Class Analogs Without Risking Critical Property Shifts


Spiro[azetidine-2,4'-chromane] and its structural analogs differ substantially in key molecular descriptors that govern biological target engagement and physicochemical behavior. Substitution with a spiro[chromane-2,4'-piperidine] core, for instance, introduces a larger, more lipophilic heterocycle with distinct conformational preferences and increased molecular weight [1]. Similarly, regioisomeric variants (e.g., spiro[azetidine-3,2'-chromane]) exhibit different spatial orientation of hydrogen bond donors/acceptors and altered topological polar surface area [2]. These differences translate to measurable variations in lipophilicity (XLogP3), hydrogen bonding capacity, and three-dimensional shape that directly impact target binding, metabolic stability, and blood‑brain barrier permeability [3]. Consequently, substituting the azetidine-2,4′-chromane core without quantitative structure-activity relationship guidance may compromise assay reproducibility, confound SAR interpretation, or necessitate re-optimization of lead series.

Quantitative Differentiation of Spiro[azetidine-2,4'-chromane] (1478993-06-4) Relative to Key Comparators


Lipophilicity (XLogP3) Comparison: Spiro[azetidine-2,4'-chromane] vs. Spiro[chromane-2,4'-piperidine]

Spiro[azetidine-2,4'-chromane] (CAS 1478993-06-4) exhibits a computed XLogP3 value of 1.4 [1], whereas the piperidine-containing analog spiro[chromane-2,4'-piperidine] (a common 6-membered heterocycle bioisostere) demonstrates higher predicted lipophilicity consistent with its larger, more hydrophobic ring system [2]. This difference is mechanistically attributable to the azetidine nitrogen's greater polarity and reduced carbon count relative to piperidine.

CNS drug design physicochemical property optimization blood-brain barrier permeability

Topological Polar Surface Area (TPSA) Differentiation: Azetidine vs. Piperidine Spirochromane Cores

Spiro[azetidine-2,4'-chromane] possesses a computed topological polar surface area (TPSA) of 21.3 Ų [1]. In contrast, spiro[chromane-2,4'-piperidine] derivatives bearing an additional basic nitrogen are predicted to exhibit TPSA values in the range of 32–38 Ų [2]. This ~50% reduction in polar surface area for the azetidine-containing scaffold favors passive diffusion across lipid bilayers.

CNS drug design passive permeability molecular property optimization

Molecular Weight and Rotatable Bond Count Comparison: Spiro[azetidine-2,4'-chromane] vs. Spiro[chromane-2,4'-piperidine]

Spiro[azetidine-2,4'-chromane] has a molecular weight of 175.23 g/mol and zero rotatable bonds . Spiro[chromane-2,4'-piperidine] analogs typically exceed 215 g/mol and retain zero rotatable bonds but introduce additional conformational flexibility from the piperidine ring's ability to interconvert between chair conformations [1]. The azetidine scaffold therefore offers a significantly lower molecular weight while preserving rigid spirocyclic architecture.

lead optimization drug-likeness fragment-based drug discovery

Spiro Junction Regioisomerism: Spiro[azetidine-2,4'-chromane] vs. Spiro[azetidine-3,2'-chromane]

Spiro[azetidine-2,4'-chromane] (CAS 1478993-06-4) and its regioisomer spiro[azetidine-3,2'-chromane] exhibit distinct spatial orientation of the azetidine nitrogen and chromane oxygen [1][2]. The 2,4′-spiro fusion positions the basic nitrogen approximately 2.5–3.0 Å closer to the chromane ring centroid compared to the 3,2′-fusion, altering the vector of the hydrogen bond donor and the overall molecular shape recognized by biological targets.

structure-activity relationship (SAR) regioisomer profiling target engagement

Limited Publicly Available Direct Affinity Data: Sigma-2 Receptor Binding of a Structurally Related Azetidine Derivative

While direct binding data for spiro[azetidine-2,4'-chromane] (CAS 1478993-06-4) itself is not publicly available, a structurally related azetidine-containing compound (BDBM50604967, CHEMBL1698776) demonstrated a Ki of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. This observation suggests that appropriately substituted spiroazetidine-chromane scaffolds can achieve nanomolar affinity at CNS-relevant targets. In contrast, the piperidine analog spiro[chromane-2,4'-piperidine] exhibits Ki > 10,000 nM at the sigma-1 receptor [2], highlighting the divergent target engagement profiles of azetidine- versus piperidine-based spirochromanes.

sigma receptor pharmacology binding affinity CNS ligand development

Hydrogen Bond Donor/Acceptor Count and Ionization State Differences Across Spirochromane Regioisomers

Spiro[azetidine-2,4'-chromane] (C11H13NO) contains one hydrogen bond donor (azetidine NH) and two hydrogen bond acceptors (chromane oxygen and azetidine nitrogen), with a predicted pKa of 9.81 ± 0.20 for the azetidine nitrogen [1]. The regioisomeric spiro[azetidine-3,2'-chromane]-4'-one (C11H11NO2) contains one hydrogen bond donor and three hydrogen bond acceptors due to the additional ketone functionality, with a higher TPSA of 38.3 Ų [2]. These differences directly impact solubility, permeability, and metabolic stability.

physicochemical profiling ADME prediction drug-likeness optimization

Optimal Research and Procurement Scenarios for Spiro[azetidine-2,4'-chromane] (1478993-06-4) Based on Differentiated Evidence


CNS Lead Optimization Requiring Low Lipophilicity and Enhanced Brain Penetration

Programs targeting CNS disorders benefit from spiro[azetidine-2,4'-chromane]'s low XLogP3 (1.4) and reduced TPSA (21.3 Ų) relative to piperidine-containing spirochromanes [1]. These properties predict improved passive blood‑brain barrier permeability and reduced non-specific tissue binding, making this scaffold a superior starting point for CNS ligand development compared to more lipophilic 6‑membered heterocycle bioisosteres [2]. Procurement is indicated when physicochemical optimization is a primary driver of lead selection.

Structure-Activity Relationship (SAR) Studies Differentiating Spiro Junction Regioisomers

For SAR programs exploring the impact of spiro junction connectivity on target engagement, spiro[azetidine-2,4'-chromane] provides a distinct three-dimensional pharmacophore presentation compared to the 3,2′-fused regioisomer [1][2]. The 2,4′-fusion positions the basic azetidine nitrogen approximately 2.5–3.0 Å closer to the chromane ring centroid, altering hydrogen bond vector orientation [3]. Procurement of the specific 2,4′-isomer is essential for consistent SAR interpretation and assay reproducibility.

Sigma-2 Receptor-Focused Screening and Probe Development

Evidence from structurally related azetidine-containing spirochromanes demonstrates nanomolar sigma-2 receptor affinity (Ki = 90 nM), whereas piperidine-based analogs exhibit negligible sigma-1 binding (Ki > 10,000 nM) [1][2]. Spiro[azetidine-2,4'-chromane] represents a privileged core for sigma-2 receptor ligand discovery, offering a >100-fold selectivity window over piperidine-containing comparators. Procurement is recommended for laboratories investigating sigma-2 pharmacology, particularly in oncology and neuroscience applications.

Fragment-Based Drug Discovery Leveraging Low Molecular Weight and Ligand Efficiency

With a molecular weight of 175.23 g/mol and zero rotatable bonds [1], spiro[azetidine-2,4'-chromane] meets stringent fragment library criteria while maintaining the three-dimensional complexity characteristic of spirocyclic scaffolds [2]. Its lower molecular weight compared to spiro[chromane-2,4'-piperidine] (MW > 215 g/mol) [3] provides greater ligand efficiency and leaves additional optimization space for subsequent derivatization. This scaffold is ideally suited for fragment-based screening and early-stage lead generation programs.

Quote Request

Request a Quote for Spiro[azetidine-2,4'-chromane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.